Benzyldodecyldimethylammonium Chloride Dihydrate

描述

苄基十二烷基二甲基氯化铵二水合物是一种季铵化合物,以其抗菌特性而闻名。 它通常用作生物杀灭剂,针对耐抗生素细菌,例如耐甲氧西林金黄色葡萄球菌和多重耐药铜绿假单胞菌 。 该化合物根据其浓度表现出抑菌或杀菌特性 。

准备方法

合成路线和反应条件

苄基十二烷基二甲基氯化铵二水合物可以通过多步合成过程制备。一种常见的方法是十二烷基溴与二甲胺反应生成十二烷基二甲胺。 然后,该中间体与苄基氯反应生成苄基十二烷基二甲基氯化铵 。 反应条件通常涉及使用乙醇或甲醇等溶剂,并且需要控制温度以确保最佳产率 。

工业生产方法

在工业环境中,苄基十二烷基二甲基氯化铵二水合物的生产涉及大型反应器,在其中将反应物在受控条件下混合。该工艺经过优化以确保高纯度和产率。 最终产品通常结晶和纯化以达到所需的质量标准 。

化学反应分析

反应类型

苄基十二烷基二甲基氯化铵二水合物会发生各种化学反应,包括:

取代反应: 由于存在季铵基团,该化合物可以参与亲核取代反应。

氧化和还原: 虽然不太常见,但在特定条件下,该化合物会发生氧化和还原反应.

常见试剂和条件

氧化和还原: 在受控条件下,可以使用高锰酸钾等强氧化剂或硼氢化钠等还原剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,亲核取代反应可以产生各种取代的铵化合物 。

科学研究应用

Antimicrobial Agents

BDDMAC is widely recognized for its effectiveness as a biocide, particularly against antibiotic-resistant bacteria. It has demonstrated significant antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Its mechanism involves disrupting microbial membranes through ionic and hydrophobic interactions, leading to loss of membrane integrity and cell death .

Case Study : In vitro studies indicate that BDDMAC can inhibit the growth of Pseudomonas fluorescens at concentrations as low as 20 mg/L, showcasing its potential in clinical disinfectants and antiseptics .

| Pathogen | MIC (mg/L) |

|---|---|

| Pseudomonas fluorescens | 20 |

| Methicillin-resistant Staphylococcus aureus | Varies |

| Multidrug-resistant Pseudomonas aeruginosa | Varies |

Surfactants

As a surfactant, BDDMAC enhances the foaming and cleansing properties of personal care products such as shampoos and conditioners. Its surfactant characteristics allow for improved emulsification and stabilization of formulations .

Application Example : In personal care formulations, BDDMAC is used to improve the texture and efficacy of products, making them more appealing to consumers.

Emulsifiers

In the food industry, BDDMAC serves as an emulsifier, stabilizing mixtures of oil and water in products like dressings and sauces. Its ability to reduce surface tension makes it a valuable ingredient in various culinary applications .

Phase Transfer Catalysts

In organic synthesis, BDDMAC acts as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., liquid-solid). This property is crucial for improving reaction efficiency in synthetic chemistry .

Research Reagents

BDDMAC is commonly utilized in laboratories as a reagent for various chemical reactions. It plays a significant role in studies involving membrane dynamics and cellular interactions, providing insights into cellular processes .

作用机制

苄基十二烷基二甲基氯化铵二水合物通过与微生物细胞膜相互作用发挥作用。 该化合物通过离子相互作用和疏水相互作用与膜表面结合,导致膜破坏和完整性丧失 。 这导致必需的细胞内成分泄漏,导致细胞结构发生重大且不可逆的变化 。 该化合物的抗菌活性依赖于浓度,较高浓度表现出杀菌作用 。

相似化合物的比较

类似化合物

苯扎氯铵: 另一种具有类似抗菌特性的季铵化合物。

十六烷基吡啶鎓氯化物: 一种用于漱口水和消毒剂的阳离子表面活性剂。

十二烷基三甲基氯化铵: 一种在洗涤剂和织物柔软剂中应用的表面活性剂.

独特之处

苄基十二烷基二甲基氯化铵二水合物由于其独特的结构而独一无二,该结构提供了疏水和亲水特性的平衡。 这种平衡增强了其与微生物膜相互作用的能力,使其成为有效的生物杀灭剂 。 此外,其二水合物形式与其他类似化合物相比,具有更好的溶解性和稳定性 。

生物活性

Benzyldodecyldimethylammonium chloride dihydrate (BDDAC) is a quaternary ammonium compound (QAC) widely used as a disinfectant and antiseptic. Its biological activity is primarily attributed to its surfactant properties, which disrupt cellular membranes, leading to antimicrobial effects. This article reviews the biological activity of BDDAC, focusing on its antimicrobial properties, cytotoxicity, and effects on various biological systems.

BDDAC is characterized by its long hydrophobic dodecyl chain and a positively charged ammonium group, which allow it to interact with negatively charged bacterial cell membranes. The mechanism of action involves:

- Membrane Disruption : BDDAC integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : It interferes with membrane-bound enzymes, affecting metabolic processes within microbial cells.

- Biofilm Disruption : BDDAC has been shown to inhibit biofilm formation by various pathogens, enhancing its efficacy as a disinfectant.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of BDDAC against a range of microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) for various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Candida albicans | 4.0 |

These values indicate that BDDAC is particularly effective against Gram-positive bacteria, with lower MICs compared to Gram-negative bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assessments reveal that BDDAC's effects are concentration-dependent. Research indicates that at higher concentrations, BDDAC can induce cytotoxic effects in mammalian cell lines. A study conducted on human corneal epithelial cells found that exposure to BDDAC concentrations above 10 mg/L resulted in significant cell death and impaired barrier function.

Case Study: Corneal Cell Toxicity

A detailed examination of corneal epithelial cells exposed to varying concentrations of BDDAC showed:

- Concentration of 1 mg/L : Minimal cytotoxicity observed.

- Concentration of 10 mg/L : Approximately 30% cell death.

- Concentration of 100 mg/L : Over 70% cell death and significant disruption of tight junctions.

These findings highlight the importance of careful dosage management when using BDDAC in clinical settings.

Ecotoxicological Impact

The impact of BDDAC on non-target organisms has also been studied, particularly its effects on aquatic ecosystems. For instance, exposure to sub-lethal concentrations has been shown to disrupt the gut microbiota in honeybees (Apis mellifera), leading to detrimental effects on their health and behavior.

Study Summary: Honeybee Gut Microbiota Disruption

| Exposure Concentration (mg/L) | Microbiota Diversity Index | Survival Rate (%) |

|---|---|---|

| Control | 5.2 | 100 |

| 1 | 4.8 | 90 |

| 10 | 3.5 | 70 |

| 100 | 2.0 | 40 |

This study underscores the potential ecological risks associated with the use of BDDAC in agricultural and urban settings.

属性

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

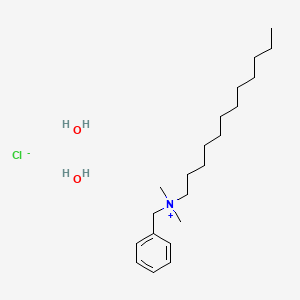

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。